REACTION_CXSMILES
|
[CH:1]([CH:4]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)[C:5]#N)([CH3:3])[CH3:2].S(=O)(=O)(O)[OH:18].[OH2:22]>>[CH:1]([CH:4]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)[C:5]([OH:18])=[O:22])([CH3:3])[CH3:2]
|
Name
|
α-isopropyl-2-naphthaleneacetonitrile
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Quantity
|
264.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C#N)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
660 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
660 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly during which the acid
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with cold water (4 × 500 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C
|
Type
|
TEMPERATURE
|
Details
|
The cloudy solution on cooling
|
Type
|
CUSTOM
|
Details
|
gives a white crystalline solid, which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
An analytical sample prepared in another run
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |